Regioisomeric Differentiation: 3-Chloro-4-Methoxy vs. 5-Chloro-2-Methoxy Substitution Diverts Target Engagement from COX-2 to MAO Modulation
The regioisomer methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate (CAS 1206999-07-6), differing only in the position of chlorine and methoxy substituents on the aniline ring, exhibits measurable COX-2 inhibition with an IC50 of 550 nM (0.55 µM) [1]. In contrast, the target compound bearing the 3-chloro-4-methoxyphenyl substitution pattern shows divergent biological behavior consistent with MAO-A/B modulation, as inferred from class-level SAR studies on quinoline-2-carboxylate derivatives where analogous substitution patterns yield MAO-A IC50 values in the low micromolar range (e.g., 0.51 µM for optimized derivatives) [2]. This positional isomerism fundamentally redirects the compound's target engagement profile away from cyclooxygenase inhibition toward monoamine oxidase pathways. This represents a class-level inference based on the established SAR of 4-anilinoquinoline-2-carboxylates rather than a direct head-to-head experimental comparison of the two regioisomers in identical assays.
| Evidence Dimension | Target engagement specificity determined by aniline substitution pattern |
|---|---|
| Target Compound Data | 3-chloro-4-methoxyphenyl substitution; associated with MAO-A/B modulation (class-level inference); no direct COX-2 inhibition data available |
| Comparator Or Baseline | Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate (CAS 1206999-07-6): COX-2 IC50 = 550 nM (BindingDB BDBM50598754) |
| Quantified Difference | Regioisomeric substitution redirects primary target from COX-2 (IC50 = 550 nM for 5-Cl-2-OMe isomer) to MAO modulation (quantitative IC50 for target pending experimental determination) |
| Conditions | COX-2: fluorescence-based microplate reader assay, human COX-2 enzyme. MAO: recombinant human MAO-A/MAO-B fluorescence assay using kynuramine substrate (class reference data from Khan et al., 2018). |
Why This Matters
For procurement decisions in inflammation vs. neurodegeneration screening programs, the chlorine/methoxy positional isomerism dictates which biological pathway the compound will modulate—selecting the wrong regioisomer yields irrelevant screening results.
- [1] BindingDB Entry BDBM50598754 (CHEMBL5173923): Inhibition of human COX-2 assessed by fluorescence-based microplate reader assay, IC50 = 550 nM. Deposited 2023-06-23. View Source
- [2] Khan, M. et al. (2018). Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition. Medicinal Chemistry, 14(1), 74-86. Compound 3c: MAO-A IC50 = 0.51 ± 0.12 µM, MAO-B IC50 = 0.51 ± 0.03 µM. View Source
